METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Overview
Description
METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a piperazine moiety, and a chlorinated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 5-chloro-2-methylphenylamine with piperazine under controlled conditions.
Coupling with Thiophene Carboxylate: The piperazine derivative is then coupled with methyl 3-thiophenecarboxylate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Organic Synthesis: The compound’s unique functional groups make it a valuable intermediate in the synthesis of more complex molecules.
Material Science:
Mechanism of Action
The mechanism of action of METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets. The piperazine moiety may interact with neurotransmitter receptors, while the thiophene ring could participate in electron transfer processes. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({[4-(2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
- METHYL 2-({[4-(5-CHLORO-2-PHENYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE
Uniqueness
METHYL 2-({[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]CARBONYL}AMINO)-3-THIOPHENECARBOXYLATE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorinated phenyl group, in particular, may enhance its reactivity and potential interactions with biological targets compared to similar compounds.
Properties
IUPAC Name |
methyl 2-[[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-12-3-4-13(19)11-15(12)21-6-8-22(9-7-21)18(24)20-16-14(5-10-26-16)17(23)25-2/h3-5,10-11H,6-9H2,1-2H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QENUJMYNEBPOAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)NC3=C(C=CS3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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